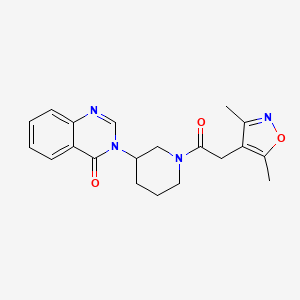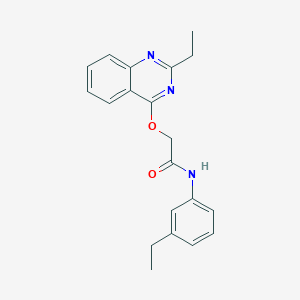
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has gained significant attention in the field of cancer research. The AR is a nuclear receptor that plays a critical role in the development and progression of prostate cancer, making it an attractive target for therapeutic intervention.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, as part of the broader family of quinazoline derivatives, has been extensively studied for its potential applications in medicinal chemistry. The focus on this compound and its analogs primarily revolves around their synthesis and evaluation for various pharmacological activities.
Analgesic and Anti-inflammatory Activities : Research has demonstrated the synthesis of novel quinazolinyl acetamides, exploring their analgesic and anti-inflammatory potentials. A study by Alagarsamy et al. (2015) highlighted compounds within this family showing significant analgesic and anti-inflammatory effects, with a particular compound outperforming the reference standard diclofenac sodium, while exhibiting only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Agents : The antimicrobial properties of quinazoline derivatives have been a subject of interest. Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, among others (Desai et al., 2007).
Anticancer Properties : The synthesis and evaluation of quinazolinone-based derivatives for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases have also been explored. A study by Riadi et al. (2021) described the preparation of a new derivative exhibiting potent cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Enzyme Inhibition and Molecular Docking Studies : The enzyme inhibitory potentials of this compound derivatives against targets like acetylcholinesterase and butyrylcholinesterase have been investigated, providing insights into their mechanisms of action and potential therapeutic applications. Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives showing enzyme inhibitory activities, supported by molecular docking studies, indicating these compounds as promising future lead molecules (Riaz et al., 2020).
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-8-7-9-15(12-14)21-19(24)13-25-20-16-10-5-6-11-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOWMDNPVNLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2819975.png)
![7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819976.png)
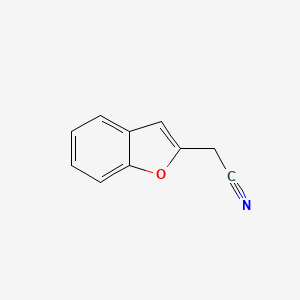
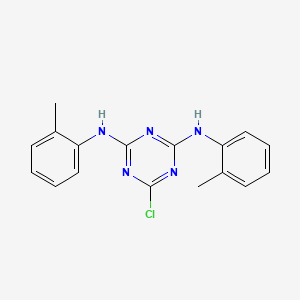
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)
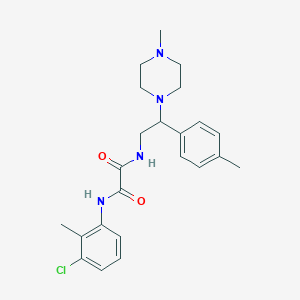
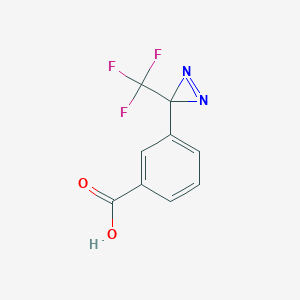


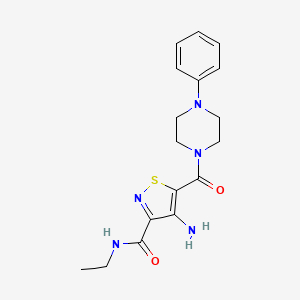
![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)
